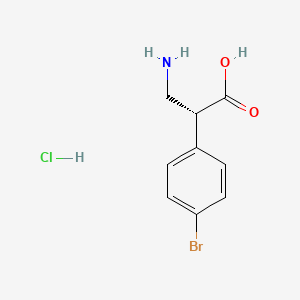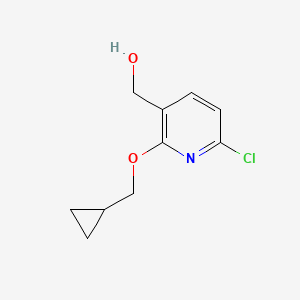
(6-Chloro-2-(cyclopropylmethoxy)pyridin-3-YL)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Chloro-2-(cyclopropylmethoxy)pyridin-3-YL)methanol is a chemical compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol . It is characterized by the presence of a chloro group, a cyclopropylmethoxy group, and a pyridinylmethanol moiety. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Vorbereitungsmethoden
The synthesis of (6-Chloro-2-(cyclopropylmethoxy)pyridin-3-YL)methanol typically involves the reaction of 6-chloro-3-pyridinol with cyclopropylmethanol in the presence of a suitable base and solvent . The reaction conditions may vary, but common bases include potassium carbonate or sodium hydride, and solvents such as dimethylformamide or tetrahydrofuran are often used . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Analyse Chemischer Reaktionen
(6-Chloro-2-(cyclopropylmethoxy)pyridin-3-YL)methanol can undergo various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
(6-Chloro-2-(cyclopropylmethoxy)pyridin-3-YL)methanol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (6-Chloro-2-(cyclopropylmethoxy)pyridin-3-YL)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
(6-Chloro-2-(cyclopropylmethoxy)pyridin-3-YL)methanol can be compared with other similar compounds, such as:
(2-Chloro-3-(cyclopropylmethoxy)pyridin-4-yl)methanol: This compound has a similar structure but differs in the position of the chloro and methoxy groups.
(6-Bromo-pyridin-2-yl)methanol: This compound has a bromo group instead of a chloro group, which can lead to different reactivity and applications.
[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol: This compound contains a trifluoromethyl group, which can significantly alter its chemical properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C10H12ClNO2 |
|---|---|
Molekulargewicht |
213.66 g/mol |
IUPAC-Name |
[6-chloro-2-(cyclopropylmethoxy)pyridin-3-yl]methanol |
InChI |
InChI=1S/C10H12ClNO2/c11-9-4-3-8(5-13)10(12-9)14-6-7-1-2-7/h3-4,7,13H,1-2,5-6H2 |
InChI-Schlüssel |
VQNJYNZQELVZNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1COC2=C(C=CC(=N2)Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



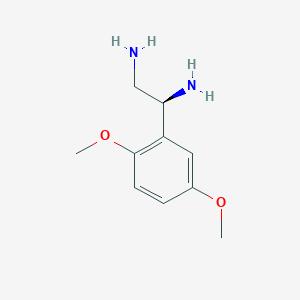
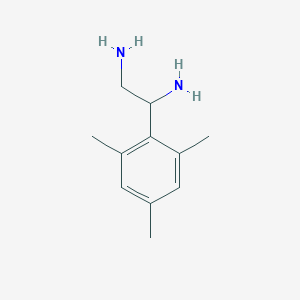

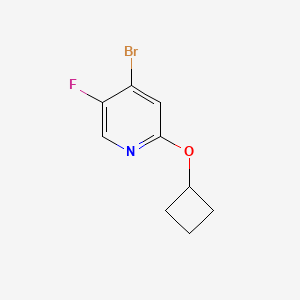
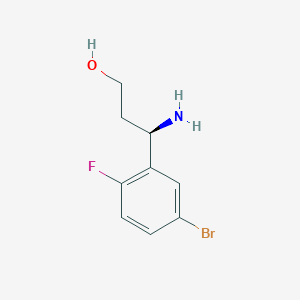
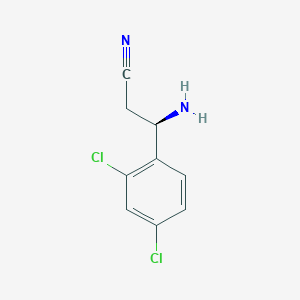
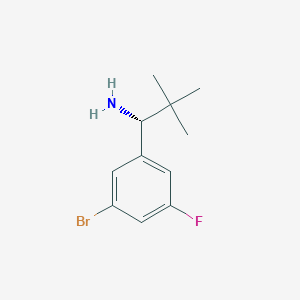
![(1R,2R)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13045873.png)
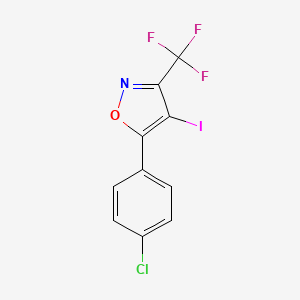

![(S)-N-Hydroxy-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13045895.png)

